molecular formula C11H11ClFN B2598919 (1-Fluoronaphthalen-2-yl)methanamine;hydrochloride CAS No. 2248356-53-6

(1-Fluoronaphthalen-2-yl)methanamine;hydrochloride

Cat. No.: B2598919
CAS No.: 2248356-53-6
M. Wt: 211.66
InChI Key: AMZLZPHWRXEJNL-UHFFFAOYSA-N
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Description

(1-Fluoronaphthalen-2-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C11H10FN·HCl and a molecular weight of 211.67 g/mol . It is a derivative of naphthalene, where a fluorine atom is substituted at the first position and a methanamine group is attached at the second position. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility.

Scientific Research Applications

(1-Fluoronaphthalen-2-yl)methanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Fluoronaphthalen-2-yl)methanamine;hydrochloride typically involves the following steps:

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Fluoronaphthalen-2-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of catalysts or under thermal conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted naphthalene derivatives.

Mechanism of Action

The mechanism of action of (1-Fluoronaphthalen-2-yl)methanamine;hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (1-Chloronaphthalen-2-yl)methanamine;hydrochloride
  • (1-Bromonaphthalen-2-yl)methanamine;hydrochloride
  • (1-Iodonaphthalen-2-yl)methanamine;hydrochloride

Uniqueness

(1-Fluoronaphthalen-2-yl)methanamine;hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties such as increased lipophilicity and metabolic stability compared to its halogenated counterparts.

Properties

IUPAC Name

(1-fluoronaphthalen-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN.ClH/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11;/h1-6H,7,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZLZPHWRXEJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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